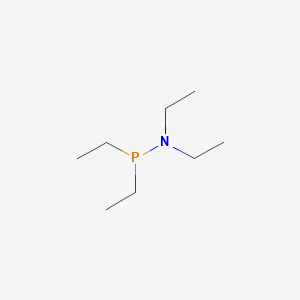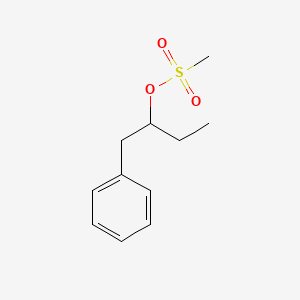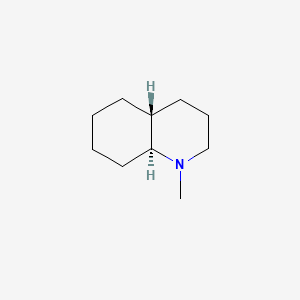
Quinoline, decahydro-1-methyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Decahydro-1-methylquinoline: is a chemical compound belonging to the class of decahydroquinolines It is a saturated derivative of quinoline, characterized by the presence of a methyl group at the first position and a trans configuration of the hydrogen atoms on the decahydroquinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydro-1-methylquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 1-methylquinoline using a platinum or palladium catalyst under high pressure and temperature conditions. The reaction proceeds through the addition of hydrogen atoms to the quinoline ring, resulting in the formation of the decahydroquinoline structure.
Industrial Production Methods: In an industrial setting, the production of trans-Decahydro-1-methylquinoline can be achieved through continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with a suitable catalyst, such as platinum on carbon, and operate under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: trans-Decahydro-1-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The methyl group and hydrogen atoms on the decahydroquinoline ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using platinum or palladium catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted decahydroquinoline derivatives.
科学的研究の応用
Chemistry: trans-Decahydro-1-methylquinoline is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, trans-Decahydro-1-methylquinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological targets, leading to the development of new therapeutic agents.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry for the treatment of various diseases, including cancer and infectious diseases. Their ability to modulate biological pathways makes them valuable candidates for drug development.
Industry: In the industrial sector, trans-Decahydro-1-methylquinoline is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of trans-Decahydro-1-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to specific receptor sites.
類似化合物との比較
cis-Decahydro-1-methylquinoline: Differing in the configuration of hydrogen atoms, this compound has distinct stereochemical properties.
Decahydroquinoline: Lacks the methyl group, resulting in different chemical and biological properties.
Quinoline: The unsaturated parent compound with aromatic properties.
Uniqueness: trans-Decahydro-1-methylquinoline is unique due to its specific trans configuration and the presence of a methyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
875-63-8 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
(4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C10H19N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h9-10H,2-8H2,1H3/t9-,10+/m1/s1 |
InChIキー |
AAARTTJTRNAYHQ-ZJUUUORDSA-N |
異性体SMILES |
CN1CCC[C@@H]2[C@@H]1CCCC2 |
正規SMILES |
CN1CCCC2C1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



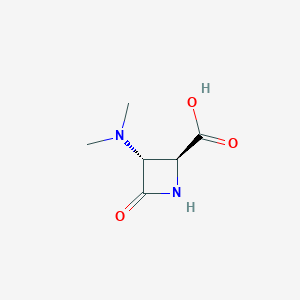
![N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13801688.png)
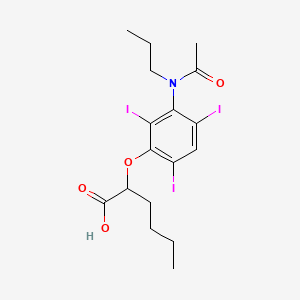
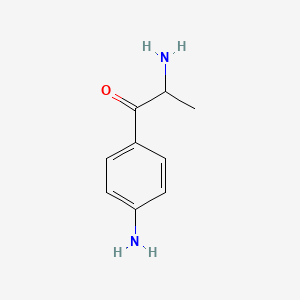


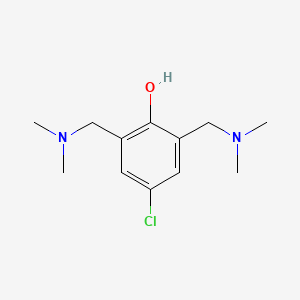
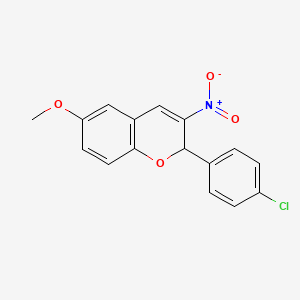
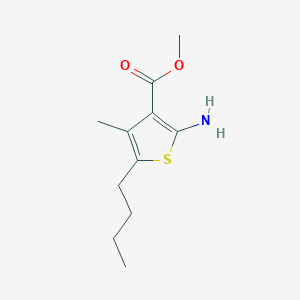
![Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-](/img/structure/B13801743.png)
